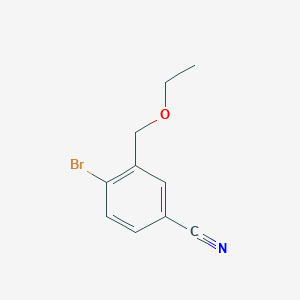

4-Bromo-3-(ethoxymethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-3-(ethoxymethyl)benzonitrile” is a chemical compound with the molecular formula C10H10BrNO . It is an aromatic organic molecule .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, an ethoxymethyl group, and a nitrile group . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Molecular Structure and Reactivity

- The study of similar bromo-substituted benzoic acids and benzonitriles reveals insights into their molecular structure, vibrational analysis, and chemical reactivity. These compounds, including variants of 4-Bromo-3-(ethoxymethyl)benzonitrile, are analyzed for molecular parameters like ionization energy, hardness, electrophilicity, and more, providing a comprehensive understanding of their reactivity and potential applications in various fields, including material science and chemistry (Yadav et al., 2022).

Antibacterial Properties

- Bromophenols, including compounds structurally related to this compound, have been isolated from marine algae and exhibit notable antibacterial properties. These compounds' effectiveness against various bacterial strains highlights their potential in developing new antibacterial agents (Xu et al., 2003).

Vibrational Spectra Studies

- The vibrational spectra of 4-bromo benzonitriles, closely related to the compound , have been extensively studied. Understanding these spectra through density functional theory helps in characterizing these compounds for further scientific applications (Krishnakumar et al., 2009).

Synthesis and Refinement Techniques

- Research on the synthesis and refinement of 4-bromomethyl-benzonitrile, a compound closely related to this compound, provides insights into the optimal conditions for its preparation and purification, which is crucial for its application in various scientific fields (Teng Jun-jiang, 2008).

Microbial Degradation and Environmental Impact

- Studies on the microbial degradation of benzonitrile herbicides, which include compounds structurally similar to this compound, offer important insights into their environmental impact and degradation pathways. Understanding these pathways is essential for assessing the environmental safety and sustainability of these compounds (Holtze et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Brominated benzonitriles are often used in organic synthesis, suggesting that their targets could be a variety of organic compounds .

Mode of Action

The mode of action of 4-Bromo-3-(ethoxymethyl)benzonitrile involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound can participate in both SN1 and SN2 reactions, depending on the nature of the substrate .

Biochemical Pathways

Brominated benzonitriles are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 24009600 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of new organic compounds through reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes at the molecular and cellular levels, although the specific effects would depend on the nature of the reaction and the compounds involved.

properties

IUPAC Name |

4-bromo-3-(ethoxymethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-5H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJSKTBQQQSECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2902445.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)

![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)

![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2902459.png)

![N-(3-chlorophenyl)-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2902460.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)